
2-Bromo-4-hydroxy-5-methoxyisophthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-hydroxy-5-methoxyisophthalonitrile is a chemical compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05 g/mol It is a derivative of isophthalonitrile, characterized by the presence of bromine, hydroxyl, and methoxy groups on the benzene ring
Vorbereitungsmethoden
The synthesis of 2-Bromo-4-hydroxy-5-methoxyisophthalonitrile typically involves the bromination of 4-hydroxy-5-methoxyisophthalonitrile. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or chloroform, under controlled temperature and time . Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield of the compound .
Analyse Chemischer Reaktionen
2-Bromo-4-hydroxy-5-methoxyisophthalonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-hydroxy-5-methoxyisophthalonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Bromo-4-hydroxy-5-methoxyisophthalonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The bromine atom can also play a role in modulating the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-hydroxy-5-methoxyisophthalonitrile can be compared with other similar compounds, such as:
2-Bromo-4-hydroxy-5-methoxybenzaldehyde: This compound has a similar structure but with an aldehyde group instead of nitrile, leading to different reactivity and applications.
2-Bromo-5-hydroxy-4-methoxybenzenemethanol: This compound has a methanol group, which affects its solubility and reactivity compared to the nitrile derivative.
Eigenschaften
Molekularformel |
C9H5BrN2O2 |
|---|---|
Molekulargewicht |
253.05 g/mol |
IUPAC-Name |
2-bromo-4-hydroxy-5-methoxybenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C9H5BrN2O2/c1-14-7-2-5(3-11)8(10)6(4-12)9(7)13/h2,13H,1H3 |
InChI-Schlüssel |
ZOJFZWPABDJWFA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)C#N)Br)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13007778.png)
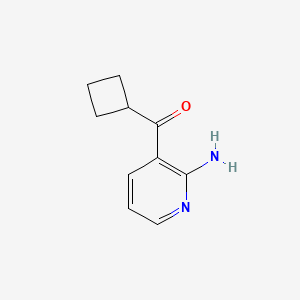


![1-(benzenesulfonyl)-6-bromo-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13007803.png)
![(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol](/img/structure/B13007804.png)
![8-Chloro-5,6-dihydrobenzo[f]pyrido[2,3-b][1,4]oxazepine](/img/structure/B13007807.png)

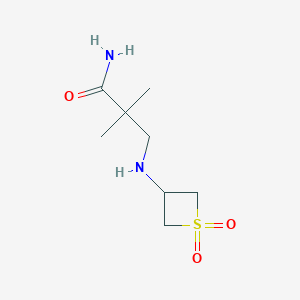
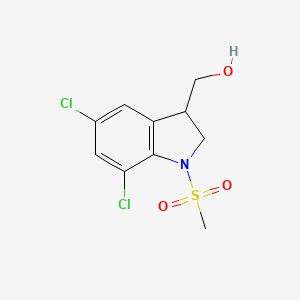
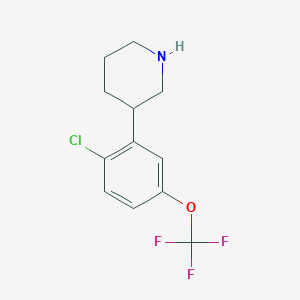
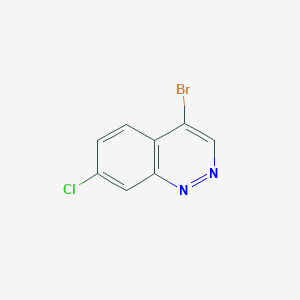
![7-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13007845.png)
